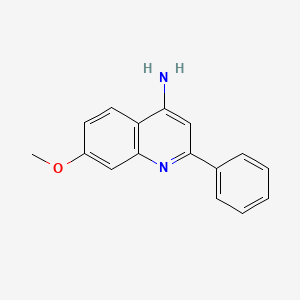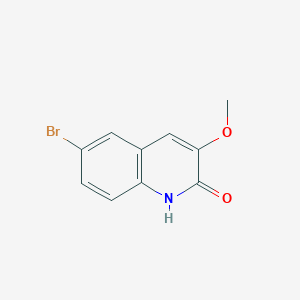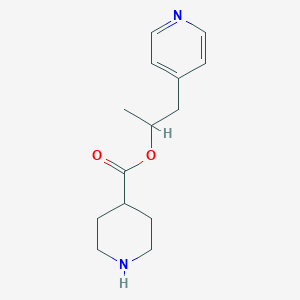![molecular formula C15H10FNS B11863155 3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole CAS No. 21243-27-6](/img/structure/B11863155.png)
3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole is a heterocyclic compound that features a unique fusion of indole and thiochromene structures with a fluorine atom at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated indole derivatives. For example, the reaction of 5-fluoro-2-nitroaniline with suitable reagents can lead to the formation of the desired compound . The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom at the 3-position can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydro derivatives. Substitution reactions can lead to a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole exerts its effects is not fully understood. its interactions with molecular targets likely involve the indole and thiochromene moieties. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity to targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoroindole: Shares the fluorine substitution but lacks the thiochromene moiety.
6,11-Dihydrothiochromeno[4,3-b]indole: Similar structure but without the fluorine atom.
Fluorinated Indoles: A broader class of compounds with varying positions of fluorine substitution.
Uniqueness
3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole is unique due to the combination of fluorine substitution and the fused indole-thiochromene structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
21243-27-6 |
|---|---|
Fórmula molecular |
C15H10FNS |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
3-fluoro-6,11-dihydrothiochromeno[4,3-b]indole |
InChI |
InChI=1S/C15H10FNS/c16-9-5-6-11-14(7-9)18-8-12-10-3-1-2-4-13(10)17-15(11)12/h1-7,17H,8H2 |
Clave InChI |
WWVKJWRENWWMGI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=C(S1)C=C(C=C3)F)NC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11863080.png)

![Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11863087.png)




![2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile](/img/structure/B11863109.png)





